molecular formula C21H16N2O2S B2645058 (Z)-4-acetyl-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide CAS No. 477486-15-0

(Z)-4-acetyl-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2645058
CAS No.: 477486-15-0
M. Wt: 360.43
InChI Key: AVWNUXKIUGWDEC-DQRAZIAOSA-N
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Description

(Z)-4-acetyl-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that features a naphthothiazole core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiazole ring, which is known for its biological activity, adds to the compound’s potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-acetyl-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3-methylnaphtho[2,1-d]thiazole-2(3H)-one with 4-acetylbenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts to enhance reaction rates and selectivity may be explored.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-acetyl-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups, potentially enhancing its biological activity.

    Reduction: Reduction reactions can be used to modify the thiazole ring or the acetyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl or hydroxyl groups, while substitution reactions can introduce a variety of functional groups, such as halogens or alkyl chains.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-acetyl-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, this compound has potential as an antimicrobial agent due to the presence of the thiazole ring, which is known for its activity against various pathogens. Research is ongoing to explore its efficacy and mechanism of action in biological systems.

Medicine

In medicine, this compound is being investigated for its potential as an anticancer agent. The compound’s ability to interact with specific molecular targets in cancer cells makes it a promising candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (Z)-4-acetyl-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. In biological systems, the compound may inhibit key enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The thiazole ring plays a crucial role in these interactions, as it can form strong bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: These compounds share the thiazole ring and have similar biological activities.

    Naphthothiazole derivatives: These compounds have a similar core structure and are used in similar applications.

    Benzamide derivatives: These compounds share the benzamide group and are often used in medicinal chemistry.

Uniqueness

(Z)-4-acetyl-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide is unique due to the combination of its structural features. The presence of both the naphthothiazole core and the acetylbenzamide group allows for a wide range of chemical modifications and applications. This combination of features is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

4-acetyl-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S/c1-13(24)14-7-9-16(10-8-14)20(25)22-21-23(2)18-12-11-15-5-3-4-6-17(15)19(18)26-21/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWNUXKIUGWDEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C4=CC=CC=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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